molecular formula C27H19N B11540830 N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine

N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine

Katalognummer: B11540830
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: ZGWSRQNDLJAPSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine is a complex organic compound characterized by its unique structure, which includes a fluorenylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine typically involves the reaction of 9H-fluoren-2-amine with 3-methyl-9H-fluoren-9-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Reduced amine forms.

    Substitution: Various substituted fluorenylidene derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-methyl-9H-fluoren-9-amine
  • 9H-fluoren-9-ylidene-2-amine
  • 3-methyl-9H-fluoren-9-one

Uniqueness

N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C27H19N

Molekulargewicht

357.4 g/mol

IUPAC-Name

N-(9H-fluoren-2-yl)-3-methylfluoren-9-imine

InChI

InChI=1S/C27H19N/c1-17-10-12-25-26(14-17)23-8-4-5-9-24(23)27(25)28-20-11-13-22-19(16-20)15-18-6-2-3-7-21(18)22/h2-14,16H,15H2,1H3

InChI-Schlüssel

ZGWSRQNDLJAPSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=NC3=CC4=C(C=C3)C5=CC=CC=C5C4)C6=CC=CC=C62

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.